2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-12(7-13(18)19)14(20)17-15(16-9)22-8-10-4-3-5-11(6-10)21-2/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNRTVWUUJJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Atwal Modification for Enhanced Reactivity
Preforming the enamine intermediate from ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) prior to cyclization improves regioselectivity, particularly for sterically hindered aldehydes. This method reduces side reactions during thioether formation, increasing overall yield to 82%.
Solvent-Free Catalytic Systems
ZrCl₄ (5 mol%) in a solvent-free medium at 100°C accelerates the Biginelli reaction, completing in 1.5 hours with 88% yield. This approach eliminates solvent recovery steps, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Critical characterization data for intermediates and the final product include:
| Parameter | Intermediate (Thione) | Final Product |
|---|---|---|
| ¹H NMR (δ, ppm) | 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.12 (s, 2H, SCH₂) | 2.40 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 12.1 (s, 1H, COOH) |
| IR (cm⁻¹) | 1685 (C=O), 1250 (C=S) | 1705 (C=O), 2550 (S-H) |
| HPLC Purity | 98.5% | 99.2% |
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing alkylation at position 4 is mitigated by using bulkier bases like DBU (1,8-diazabicycloundec-7-ene), which selectively deprotonate the thione over the pyrimidinone nitrogen.
- Ester Hydrolysis Side Reactions : Over-hydrolysis leading to decarboxylation is prevented by maintaining reaction temperatures below 85°C and using controlled NaOH addition.
Industrial-Scale Considerations
Patent CN110330422A highlights a cost-effective route using grignard reagents to introduce the acetic acid side chain post-cyclization, though this requires anhydrous conditions and palladium catalysts. Alternatively, microwave-assisted continuous flow systems reduce batch processing times by 60%, enhancing throughput for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzylthio group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to nucleotides makes it a candidate for investigating interactions with enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy as an antiviral or anticancer agent, given its ability to interfere with nucleic acid metabolism.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating new materials with specific functions, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exerts its effects is primarily through its interaction with nucleic acid-related enzymes. It can inhibit the activity of enzymes like DNA polymerase or ribonucleotide reductase, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key structural variations among related compounds include modifications to the thioether linkage, pyrimidine ring substituents, and functional groups (e.g., esters vs. acids). Below is a comparative analysis based on the evidence:
Functional Group Impact
- Thioether Linkage : The 3-methoxybenzylthio group in the target compound provides greater steric bulk compared to smaller substituents (e.g., isopropyl in ). This may hinder binding in compact active sites but improve selectivity for larger pockets.
- Acetic Acid vs. Esters : The free carboxylic acid in the target compound enhances water solubility, whereas esterified analogs (e.g., ) likely exhibit better cell permeability but require metabolic activation.
- Substituent Electronics : Bromine substituents (e.g., ) increase lipophilicity and may enhance membrane penetration but could also elevate toxicity risks.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to summarize the biological activity of this compound based on current research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-methylthiazol-2-yl)acetamide
- Molecular Formula : C18H18N4O3S2
- Molecular Weight : 402.49 g/mol
Antimicrobial Activity
Research has indicated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Related compounds have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .
Anticancer Potential
Several studies have highlighted the potential of dihydropyrimidine derivatives in cancer therapy:
- Cell Line Studies : Compounds with structural similarities have been tested against cancer cell lines, showing significant growth inhibition. For example, certain thiazolidinone derivatives exhibited antitumor activity against melanoma and leukemia cell lines .
| Compound Type | Cancer Cell Lines Tested | Activity Level |
|---|---|---|
| Thiazolidinones | Melanoma, Leukemia | Significant Inhibition |
| Dihydropyrimidines | Various (e.g., MCF7, HeLa) | Moderate to High |
Anti-inflammatory and Analgesic Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates:
- COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives showed high selectivity for COX-2 with significant analgesic effects .
Enzyme Inhibition
Enzyme inhibition is another promising area for this compound:
- Lipase and α-glucosidase Inhibition : Studies have shown that related compounds can effectively inhibit these enzymes, which may be beneficial in managing diabetes and obesity .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study demonstrated that a series of thiazolidinone derivatives had potent antibacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.5 μg/mL .
- Anticancer Research :
- Anti-inflammatory Studies :
Q & A
Q. What are the recommended protocols for synthesizing 2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid?
The synthesis typically involves multicomponent reactions, such as the condensation of thioketones with pyrimidine derivatives under controlled conditions (e.g., acidic/basic catalysts). Key steps include:
- Thiolation : Introducing the 3-methoxybenzylthio group via nucleophilic substitution.
- Cyclization : Forming the dihydropyrimidinone core under reflux in polar aprotic solvents (e.g., DMF or DMSO).
- Acetic Acid Sidechain Incorporation : Alkylation or Michael addition to attach the acetic acid moiety. Reaction progress should be monitored using thin-layer chromatography (TLC) and characterized via -NMR and -NMR to confirm intermediate purity .
Q. How can researchers structurally characterize this compound and validate its purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays). Cross-referencing with databases like PubChem or SciFinder ensures alignment with reported spectral data .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using sonication or co-solvents. Preliminary data suggest moderate solubility in DMSO (>10 mM) but limited aqueous solubility, necessitating formulation optimization .
- Stability : Conduct accelerated stability studies (e.g., 25°C/60% RH) with periodic HPLC analysis. Protect from light and moisture, as thioether linkages may oxidize under harsh conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–24 hrs) and temperature (80–120°C).
- High-Throughput Screening : Test solvent systems (e.g., ethanol vs. acetonitrile) for improved regioselectivity. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide experimental validation .
Q. How should researchers address contradictory bioactivity data in different assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Mitigation strategies include:
- Dose-Response Validation : Test across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinities.
- Metabolic Stability Assessment : Evaluate cytochrome P450 interactions to rule out off-target effects .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., dihydrofolate reductase).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using Hammett constants .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
Follow ICH Q2(R1) guidelines:
- Linearity : Test over 50–150% of expected concentration range (R² > 0.99).
- Accuracy/Precision : Spike recovery experiments in biological fluids (e.g., plasma) with ≤15% RSD.
- LOD/LOQ : Determine via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) using LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
